threo-5,6-Dodecanediol

Übersicht

Beschreibung

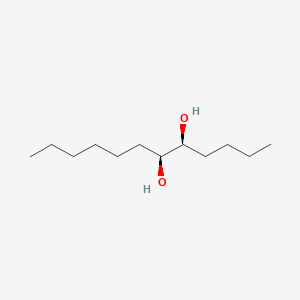

Threo-5,6-Dodecanediol: is an organic compound with the molecular formula C12H26O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is known for its unique stereochemistry, where the hydroxyl groups are positioned on adjacent carbon atoms in a threo configuration. This compound is used in various chemical and industrial applications due to its specific chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Threo-5,6-Dodecanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, 5,6-dodecanedione, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 5,6-dodecanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the diketone to the diol.

Analyse Chemischer Reaktionen

Types of Reactions: Threo-5,6-Dodecanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When subjected to oxidation, this compound can be converted into the corresponding diketone, 5,6-dodecanedione. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The reduction of this compound typically involves the conversion of the hydroxyl groups to other functional groups, such as alkanes. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl groups into chlorides, resulting in the formation of 5,6-dodecane dichloride.

Major Products: The major products formed from these reactions include 5,6-dodecanedione (oxidation), alkanes (reduction), and 5,6-dodecane dichloride (substitution).

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- threo-5,6-Dodecanediol serves as an important intermediate for synthesizing other chemical compounds. Its vicinal diol structure makes it suitable for transformations such as deoxydehydration (DODH), which converts diols into olefins. This transformation is significant in producing alkenes from biomass-derived feedstocks .

- The compound can be used to produce valuable chemicals such as allyl alcohol and butadiene through DODH reactions, highlighting its potential in sustainable chemistry .

- Catalysis :

Biological Applications

-

Pharmaceuticals :

- The compound has been explored for its biological activity, particularly as a potential scaffold for drug development. Its structural properties allow it to interact with biological targets, making it a candidate for further investigation in medicinal chemistry .

- Studies have indicated that derivatives of this compound may exhibit antimicrobial properties, which could be beneficial in developing new therapeutic agents against resistant bacterial strains .

- Biocompatibility :

Case Study 1: DODH Transformation

A study demonstrated the successful conversion of this compound into an olefin using a rhenium-based catalyst. The reaction showed high selectivity and yield, emphasizing the compound's utility in producing value-added chemicals from renewable resources.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound derivatives found significant activity against various pathogens. The study highlighted how modifications to the diol structure could enhance antibacterial efficacy, paving the way for novel antimicrobial agents.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of threo-5,6-Dodecanediol involves its interaction with specific molecular targets and pathways. In biological systems, the hydroxyl groups of this compound can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways. For example, this compound can act as a competitive inhibitor of enzymes that catalyze the oxidation of hydroxyl groups, thereby affecting the overall metabolic process.

Vergleich Mit ähnlichen Verbindungen

Erythro-5,6-Dodecanediol: Similar to threo-5,6-Dodecanediol but with different stereochemistry (erythro configuration).

5,6-Dodecanedione: The diketone precursor used in the synthesis of this compound.

5,6-Dodecane dichloride: A product of the substitution reaction of this compound.

Uniqueness: this compound is unique due to its specific threo stereochemistry, which influences its reactivity and interactions with other molecules. This stereochemistry makes it valuable in stereoselective synthesis and chiral catalysis, distinguishing it from other similar compounds.

Biologische Aktivität

Threo-5,6-Dodecanediol is a long-chain diol that has garnered attention for its potential biological activities. This compound is structurally characterized as a 1,2-diol with a dodecane backbone, which influences its interaction with biological membranes and its overall bioactivity. This article reviews the biological activities associated with this compound, including antibacterial properties, potential therapeutic applications, and its behavior in biochemical systems.

Chemical Structure and Properties

This compound is an aliphatic diol with the following structure:

This structure allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against pathogens such as Bacillus cereus and Bacillus anthracis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 16 |

| Bacillus anthracis | 8 |

| Escherichia coli | 32 |

These findings indicate that this compound may be a candidate for developing new antibacterial agents, particularly in the context of rising antibiotic resistance.

The mechanism through which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Studies utilizing molecular dynamics simulations have shown that this compound can integrate into lipid bilayers, altering membrane fluidity and integrity. The formation of micelles in solution suggests a detergent-like action that may enhance its antibacterial efficacy by destabilizing bacterial membranes .

Case Studies

- In vitro Studies : A study demonstrated that this compound effectively inhibited the growth of Bacillus anthracis in culture media. The results indicated a concentration-dependent effect, with higher concentrations leading to greater inhibition rates.

- Toxicity Assessments : Preliminary toxicity assessments on human lymphocytes revealed that while this compound has antibacterial properties, it also exhibits some cytotoxic effects at elevated concentrations. Further optimization of the compound's structure may be necessary to reduce toxicity while maintaining efficacy .

Therapeutic Applications

Given its antibacterial properties and the ability to alter membrane dynamics, this compound could have potential applications in pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains. Additionally, its role in modulating lipid bilayer properties could be explored in drug delivery systems where membrane interaction is critical.

Eigenschaften

CAS-Nummer |

70859-33-5 |

|---|---|

Molekularformel |

C12H26O2 |

Molekulargewicht |

202.33 g/mol |

IUPAC-Name |

(5R,6R)-dodecane-5,6-diol |

InChI |

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m1/s1 |

InChI-Schlüssel |

COLYTQSCHUMMSR-VXGBXAGGSA-N |

SMILES |

CCCCCCC(C(CCCC)O)O |

Isomerische SMILES |

CCCCCC[C@H]([C@@H](CCCC)O)O |

Kanonische SMILES |

CCCCCCC(C(CCCC)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.